

Physical and chemical properties of 4-methylpiperazine-1-sulfonyl chloride

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Compound of Interest

Compound Name: 4-methylpiperazine-1-sulfonyl
Chloride

Cat. No.: B161148

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An In-Depth Technical Guide to **4-Methylpiperazine-1-sulfonyl Chloride**

Introduction

4-Methylpiperazine-1-sulfonyl chloride is a reactive chemical intermediate of significant interest to researchers and professionals in medicinal chemistry and drug development. Its structure incorporates two key pharmacophores: the piperazine ring, a common motif in numerous biologically active compounds, and the highly reactive sulfonyl chloride group. This unique combination makes it a versatile building block for synthesizing a diverse array of complex molecules, particularly sulfonamide derivatives.^[1] The sulfonyl chloride functional group serves as a powerful electrophile, enabling facile reactions with a wide range of nucleophiles to forge stable sulfur-nitrogen or sulfur-oxygen bonds.^[2] This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and handling, offering field-proven insights for its effective application in a research and development setting.

Chemical Identity and Physical Properties

Correctly identifying the compound and understanding its physical characteristics are fundamental to its proper use and storage.

Identifiers

- IUPAC Name: **4-methylpiperazine-1-sulfonyl chloride**[\[3\]](#)
- CAS Number: 1688-95-5[\[3\]](#)[\[4\]](#)
- Molecular Formula: C₅H₁₁ClN₂O₂S[\[3\]](#)
- Molecular Weight: 198.67 g/mol [\[3\]](#)
- Canonical SMILES: CN1CCN(CC1)S(=O)(=O)Cl[\[3\]](#)

Physicochemical Data

The physical properties of **4-methylpiperazine-1-sulfonyl chloride** dictate its handling, storage, and reaction conditions. The data is summarized in the table below.

Property	Value	Source
Appearance	White to yellow powder	[5]
Molecular Weight	198.67 g/mol	[3]
Topological Polar Surface Area	49 Å ²	[3]
Purity	Typically ≥97%	[5]
Storage Conditions	Room temperature, sealed well, under inert atmosphere	[5] [6]

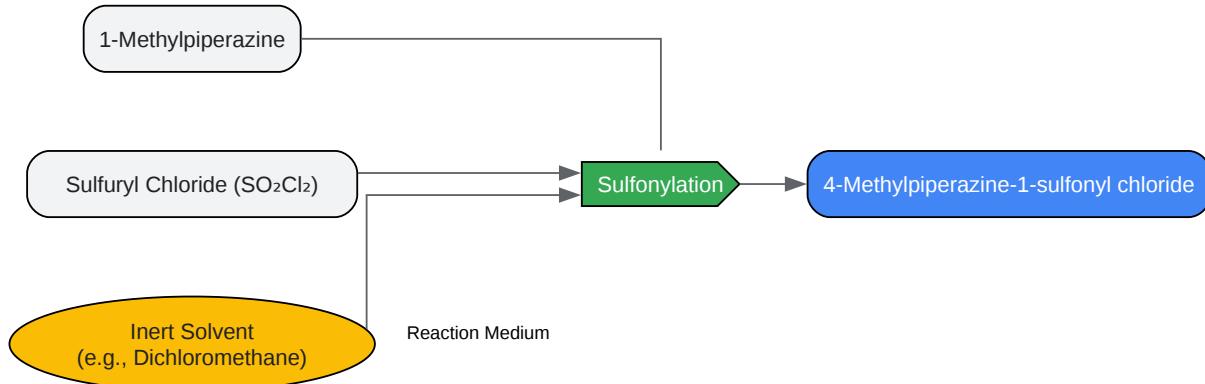
Synthesis and Reactivity

The synthetic utility of this compound is rooted in the predictable and efficient reactivity of the sulfonyl chloride group.

General Synthesis Pathway

The synthesis of **4-methylpiperazine-1-sulfonyl chloride** is typically achieved via the reaction of 1-methylpiperazine with a suitable sulfonylating agent, such as sulfonyl chloride (SO₂Cl₂), in an inert solvent. The reaction requires careful control of temperature and stoichiometry to prevent side reactions. The piperazine nitrogen acts as a nucleophile, attacking the sulfur atom

of the sulfonyl chloride, leading to the displacement of a chloride ion and the formation of the desired product.



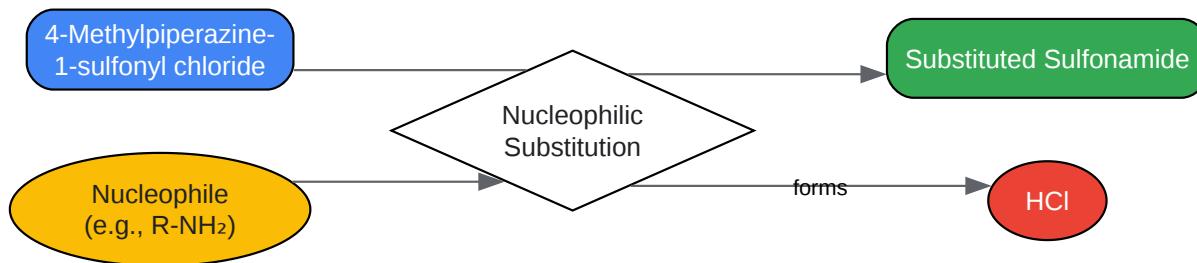
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Caption: General synthesis workflow for **4-methylpiperazine-1-sulfonyl chloride**.

Core Reactivity: Nucleophilic Substitution

The primary chemical utility of **4-methylpiperazine-1-sulfonyl chloride** stems from the high reactivity of the sulfonyl chloride moiety.^[1] The electron-withdrawing oxygen atoms polarize the sulfur-chlorine bond, making the sulfur atom highly electrophilic and susceptible to attack by nucleophiles. This reactivity is the foundation for its use as a scaffold in drug discovery.

The most common and valuable reaction is the formation of sulfonamides through reaction with primary or secondary amines. This reaction is typically rapid, high-yielding, and forms a stable S-N bond, a key linkage in many pharmaceutical agents.^[2]



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Caption: Core reactivity pathway: Sulfonamide formation via nucleophilic substitution.

Experimental Protocols

The following protocols are representative of the synthesis and application of **4-methylpiperazine-1-sulfonyl chloride**. They are designed to be self-validating, with clear steps and rationales.

Protocol: Synthesis of a Novel Sulfonamide Derivative

This protocol is adapted from established methodologies for the synthesis of sulfonamide derivatives and demonstrates the core application of the title compound.^[7]

Objective: To synthesize a novel N-substituted-4-methylpiperazine-1-sulfonamide.

Materials:

- **4-Methylpiperazine-1-sulfonyl chloride**
- A primary or secondary amine (e.g., aniline) (1.0 mmol)
- Triethylamine (TEA) (1.2 mmol)
- Dichloromethane (DCM), anhydrous (30 mL)
- 1M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO₃) solution

- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the chosen amine (1.0 mmol) in 30 mL of anhydrous DCM.
 - Rationale: DCM is an excellent inert solvent for this reaction, dissolving the reactants without participating in the reaction. Anhydrous conditions are crucial as the sulfonyl chloride can hydrolyze in the presence of water.
- Addition of Sulfonyl Chloride: To the stirred solution, add **4-methylpiperazine-1-sulfonyl chloride** (1.0 mmol) in one portion.
- Base Addition: Allow the mixture to stir for 10 minutes. Then, carefully add triethylamine (1.2 mmol) dropwise.
 - Rationale: The reaction generates HCl as a byproduct. TEA is a non-nucleophilic organic base that scavenges the HCl, driving the reaction to completion and preventing protonation of the starting amine. An excess is used to ensure complete neutralization.
- Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 30-60 minutes).
- Workup - Acid Wash: Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 20 mL).
 - Rationale: The acid wash removes excess triethylamine and its hydrochloride salt.
- Workup - Base Wash: Wash the organic layer with a saturated NaHCO₃ solution (2 x 20 mL).
 - Rationale: This step removes any residual acidic impurities.
- Workup - Brine Wash: Wash the organic layer with brine (1 x 20 mL).
 - Rationale: The brine wash removes the bulk of the dissolved water from the organic layer.

- Drying and Concentration: Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate the solvent under reduced pressure to yield the crude product.
- Purification: If necessary, purify the crude product by flash column chromatography or recrystallization to obtain the final sulfonamide.

Spectroscopic Characterization

Spectroscopic data is essential for confirming the structure and purity of **4-methylpiperazine-1-sulfonyl chloride** and its derivatives.

Technique	Expected Characteristics
^1H NMR	Signals corresponding to the N-methyl group (singlet, ~ 2.3 ppm). Two sets of multiplets for the non-equivalent piperazine ring protons (~ 2.5 ppm and ~ 3.2 ppm). The deshielding effect of the sulfonyl group causes a downfield shift for the protons on the carbons adjacent to the sulfonylated nitrogen.
^{13}C NMR	Resonances for the N-methyl carbon, and the distinct carbons of the piperazine ring.
IR Spectroscopy	Strong, characteristic absorption bands for the S=O asymmetric and symmetric stretching of the sulfonyl chloride group, typically found in the regions of $1370\text{-}1410\text{ cm}^{-1}$ and $1166\text{-}1204\text{ cm}^{-1}$. ^[8]
Mass Spectrometry	The mass spectrum will show the molecular ion peak (M^+). A characteristic isotopic pattern for the chlorine atom (M^+ and $\text{M}+2$ peaks in an approximate 3:1 ratio) will be observed for fragments containing the sulfonyl chloride group. ^[8]

Safety and Handling

4-Methylpiperazine-1-sulfonyl chloride is a hazardous substance that requires careful handling to ensure personnel safety.

GHS Hazard Classification

- Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[\[3\]](#)
- Skin Corrosion/Irritation (Category 1B): H314 - Causes severe skin burns and eye damage.[\[3\]](#)

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Always handle this compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[\[9\]](#)
- Personal Protective Equipment:
 - Eye/Face Protection: Wear chemical safety goggles and a face shield.[\[9\]](#)
 - Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile). Avoid all personal contact.[\[9\]](#)
 - Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with an appropriate particulate filter.[\[10\]](#)
- First Aid:
 - Skin Contact: Immediately wash off with plenty of soap and water and seek medical attention.[\[10\]](#)[\[11\]](#)
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[\[10\]](#)[\[11\]](#)
 - Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[\[10\]](#)

Storage

Store in a cool, dry, well-ventilated area in tightly sealed containers.[\[9\]](#) Keep away from incompatible materials such as water, strong oxidizing agents, and bases. The compound is

hygroscopic and reactive towards moisture.

Applications in Drug Development

The **4-methylpiperazine-1-sulfonyl chloride** scaffold is a valuable starting point for the synthesis of targeted therapeutic agents. The resulting sulfonamides are present in a wide range of drugs, including antibiotics, diuretics, and anticancer agents.^[1] The piperazine moiety is known to improve pharmacokinetic properties, such as solubility and bioavailability, and can be crucial for binding to biological targets.

For instance, the condensation of a sulfonyl chloride with an amine is a key step in the synthesis of many complex drugs, including the final step in the synthesis of Sildenafil.^[12] While not using this exact reagent, the reaction chemistry is directly analogous and highlights the importance of this synthetic transformation in the pharmaceutical industry. The ability to readily couple this reagent with various amines allows for the rapid generation of compound libraries for high-throughput screening, accelerating the discovery of new drug candidates.^[1]

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